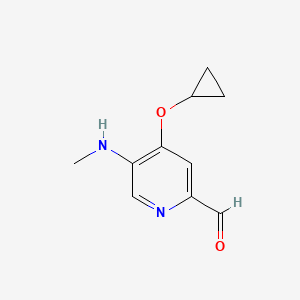
4-Cyclopropoxy-5-(methylamino)picolinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-5-(methylamino)picolinaldehyde is a chemical compound with the molecular formula C10H12N2O2 and a molecular weight of 192.21 g/mol It is known for its unique structure, which includes a cyclopropoxy group and a methylamino group attached to a picolinaldehyde core
Preparation Methods
The synthesis of 4-Cyclopropoxy-5-(methylamino)picolinaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-cyclopropoxy-2-chloropyridine and methylamine.
Reaction Conditions: The reaction involves the nucleophilic substitution of the chlorine atom in 4-cyclopropoxy-2-chloropyridine with methylamine under controlled conditions. This is followed by the oxidation of the resulting intermediate to form the aldehyde group.
Industrial Production: Industrial production methods may involve optimized reaction conditions, including temperature control, solvent selection, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
4-Cyclopropoxy-5-(methylamino)picolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy or methylamino groups are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
4-Cyclopropoxy-5-(methylamino)picolinaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-5-(methylamino)picolinaldehyde involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-Cyclopropoxy-5-(methylamino)picolinaldehyde can be compared with other similar compounds to highlight its uniqueness:
Properties
Molecular Formula |
C10H12N2O2 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
4-cyclopropyloxy-5-(methylamino)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C10H12N2O2/c1-11-9-5-12-7(6-13)4-10(9)14-8-2-3-8/h4-6,8,11H,2-3H2,1H3 |
InChI Key |
FDNTWUFJAYVJIK-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(N=C1)C=O)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















